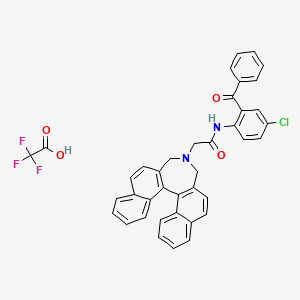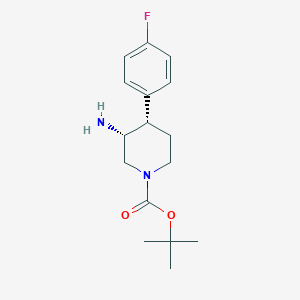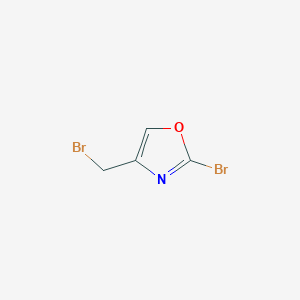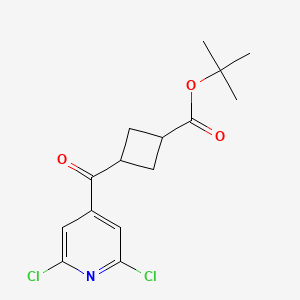
(R)-BCCN TFA salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-BCCN TFA salt is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. The compound is a trifluoroacetate salt, which is known for its strong acidity and low boiling point. Trifluoroacetate salts are commonly used in synthetic chemistry, particularly in the preparation and purification of peptides and other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-BCCN TFA salt typically involves the reaction of the base compound with trifluoroacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or methanol, and the process may require specific temperatures and pH levels to ensure optimal yield and purity. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-BCCN TFA salt may involve large-scale reactors and automated systems to control the reaction conditions precisely. The use of high-purity reagents and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for various applications.
化学反应分析
Types of Reactions
®-BCCN TFA salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of ®-BCCN TFA salt include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of ®-BCCN TFA salt depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
®-BCCN TFA salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and peptide purification.
Biology: Employed in the study of biological processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of high-purity chemicals and materials.
作用机制
The mechanism of action of ®-BCCN TFA salt involves its interaction with specific molecular targets and pathways. The compound’s strong acidity and ability to form stable complexes with various molecules make it a valuable tool in chemical and biological research. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Similar compounds to ®-BCCN TFA salt include other trifluoroacetate salts and perfluorinated carboxylic acids, such as:
- Trifluoroacetic acid
- Perfluorooctanoic acid
- Perfluorononanoic acid
Uniqueness
What sets ®-BCCN TFA salt apart from these similar compounds is its specific structure and the unique properties it imparts. The compound’s ability to participate in a wide range of chemical reactions and its applications in various scientific fields highlight its versatility and importance.
属性
分子式 |
C39H28ClF3N2O4 |
|---|---|
分子量 |
681.1 g/mol |
IUPAC 名称 |
2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-N-(2-benzoyl-4-chlorophenyl)acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C37H27ClN2O2.C2HF3O2/c38-29-18-19-33(32(20-29)37(42)26-10-2-1-3-11-26)39-34(41)23-40-21-27-16-14-24-8-4-6-12-30(24)35(27)36-28(22-40)17-15-25-9-5-7-13-31(25)36;3-2(4,5)1(6)7/h1-20H,21-23H2,(H,39,41);(H,6,7) |
InChI 键 |
PMYCBYDGYAIVHH-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C3=CC=CC=C3C=C2)C4=C(CN1CC(=O)NC5=C(C=C(C=C5)Cl)C(=O)C6=CC=CC=C6)C=CC7=CC=CC=C74.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-methoxy-1-methyl-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13906846.png)
![Lithium thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B13906855.png)



![2-Chloro-7,8-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13906882.png)
![1-[(2R,4S,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13906884.png)
![3-phenylsulfanyl-1-[(4S)-4-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B13906889.png)






